

An In-depth Technical Guide to 5-Bromo-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-hydrazinyl-3-nitropyridine

Cat. No.: B105265

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

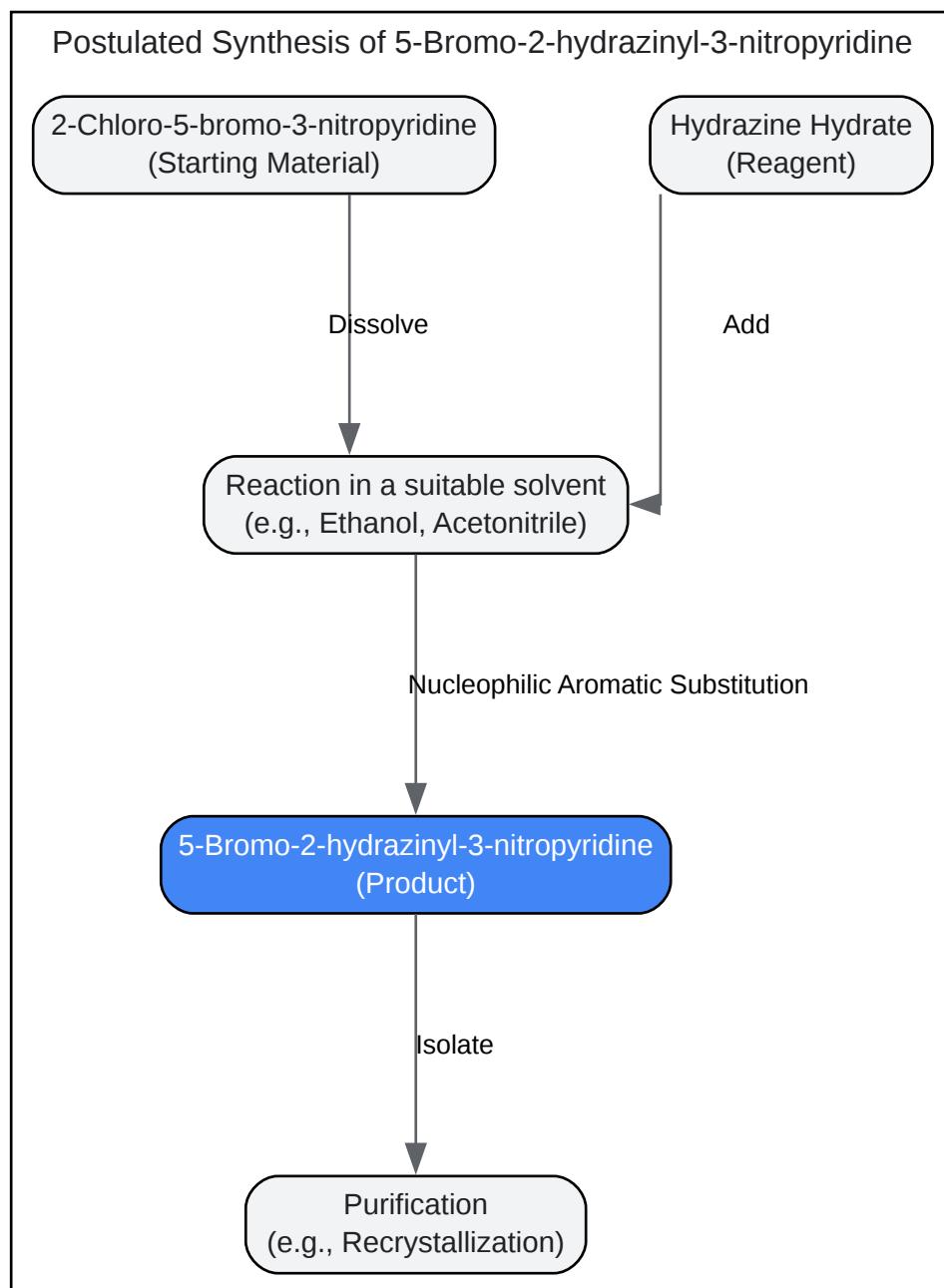
Abstract

5-Bromo-2-hydrazinyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a bromine atom, a hydrazinyl group, and a nitro group on a pyridine ring makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on **5-Bromo-2-hydrazinyl-3-nitropyridine**, including its physicochemical properties, a postulated synthesis protocol, safety and handling information, and a discussion of its potential applications in research and drug development. Due to the limited publicly available data on this specific compound, information from closely related analogs is also discussed to provide a broader context.

Chemical Identity and Properties

5-Bromo-2-hydrazinyl-3-nitropyridine is identified by the CAS Number 15862-42-7.^[1] While detailed experimental data for this specific molecule is scarce, its fundamental properties can be summarized and extrapolated from available information and related compounds.

Table 1: Physicochemical Properties of **5-Bromo-2-hydrazinyl-3-nitropyridine** and Related Compounds


Property	5-Bromo-2-hydrazinyl-3-nitropyridine ^e	5-Bromo-2-hydrazinop-yridine ^[2]	5-Bromo-2-nitropyridine ^e ^[3]	3-Bromo-2-hydrazinyl-5-nitropyridine ^e ^[4] ^[5]	5-Bromo-2-hydroxy-3-nitropyridine ^e ^[6]
CAS Number	15862-42-7 ^[1]	77992-44-0 ^[2]	39856-50-3	15862-38-1 ^[4] ^[5]	15862-34-7 ^[6]
Molecular Formula	C ₅ H ₅ BrN ₄ O ₂	C ₅ H ₆ BrN ₃ ^[2]	C ₅ H ₃ BrN ₂ O ₂ ^[3]	C ₅ H ₅ BrN ₄ O ₂ ^[4] ^[5]	C ₅ H ₃ BrN ₂ O ₃ ^[6]
Molecular Weight	233.02 g/mol	188.03 g/mol ^[2]	202.99 g/mol	233.02 g/mol ^[4] ^[5]	218.99 g/mol ^[6]
Appearance	Not explicitly reported; likely a crystalline solid	White to light yellow crystalline powder ^[7]	Light yellow crystalline powder ^[8]	Not explicitly reported	Yellow to brown powder ^[9]
Melting Point	Not explicitly reported	160-165 °C ^[7]	148-150 °C ^[8]	170 °C ^[5]	246-250 °C
Solubility	Not explicitly reported	Soluble in polar solvents like alcohols	and DMF; poorly soluble in non-polar solvents and water. ^[7]	Not explicitly reported	Not explicitly reported
Topological Polar Surface Area (TPSA)	Not explicitly reported	50.9 Å ² ^[2]	Not explicitly reported	94.08 Å ² ^[4]	Not explicitly reported

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-hydrazinyl-3-nitropyridine** is not readily available in the surveyed literature, a plausible synthetic route can be postulated based on established reactions of similar compounds. The most probable method involves the nucleophilic aromatic substitution of a suitable precursor with hydrazine.

Postulated Synthetic Pathway

The synthesis is likely to proceed via the reaction of a 2-halo-5-bromo-3-nitropyridine (where the halogen at the 2-position is preferably chlorine or fluorine) with hydrazine hydrate. The electron-withdrawing effect of the nitro group at the 3-position and the bromine at the 5-position would activate the 2-position for nucleophilic attack.

[Click to download full resolution via product page](#)

Caption: Postulated synthesis workflow for **5-Bromo-2-hydrazinyl-3-nitropyridine**.

General Experimental Protocol (Postulated)

Materials:

- 2-Chloro-5-bromo-3-nitropyridine

- Hydrazine hydrate
- Ethanol (or another suitable solvent)

Procedure:

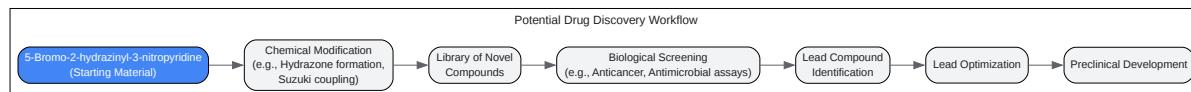
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-bromo-3-nitropyridine in a suitable solvent such as ethanol.
- Slowly add an excess of hydrazine hydrate to the solution at room temperature with stirring.
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
- If the product does not precipitate, the solvent can be removed under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent to obtain pure **5-Bromo-2-hydrazinyl-3-nitropyridine**.

Note: This is a generalized and postulated protocol. The specific reaction conditions, such as temperature, reaction time, and solvent, would need to be optimized.

Characterization

The structure of the synthesized **5-Bromo-2-hydrazinyl-3-nitropyridine** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the positions of the protons and carbons on the pyridine ring and the presence of the hydrazinyl group.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.


- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches from the hydrazinyl group and N-O stretches from the nitro group.

Biological Activity and Potential Applications

While no specific biological activities have been reported for **5-Bromo-2-hydrazinyl-3-nitropyridine** itself, its structural motifs are present in many biologically active molecules.

- Hydrazone Derivatives: Hydrazones, which can be readily formed from the hydrazinyl group, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[10]
- Nitroaromatic Compounds: The nitro group is a key feature in several antimicrobial drugs. [11] Its electron-withdrawing nature can also be crucial for molecular interactions with biological targets.
- Substituted Pyridines: The pyridine scaffold is a common feature in many pharmaceuticals. The bromo- and nitro-substituents provide handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug screening. For instance, 5-bromo-2-nitropyridine is used as an intermediate in the synthesis of the anticancer drug Pazopanib.[12][13]

Given these characteristics, **5-Bromo-2-hydrazinyl-3-nitropyridine** is a promising starting material for the synthesis of novel compounds with potential therapeutic value.

[Click to download full resolution via product page](#)

Caption: A potential workflow for utilizing **5-Bromo-2-hydrazinyl-3-nitropyridine** in drug discovery.

Safety and Handling

Specific safety data for **5-Bromo-2-hydrazinyl-3-nitropyridine** is not readily available.

However, based on the safety information for related compounds such as 5-bromo-2-nitropyridine and 5-bromo-2-hydrazinopyridine, the following precautions should be taken:

Table 2: Hazard Information for Related Compounds

Hazard Statement	5-Bromo-2-nitropyridine[3] [6]	5-Bromo-2-hydrazinopyridine[2]
Acute Toxicity (Oral)	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]	Toxic if swallowed.[2]
Skin Corrosion/Irritation	Causes skin irritation.[3]	Causes skin irritation.[2]
Serious Eye Damage/Irritation	Causes serious eye irritation.[3]	Causes serious eye damage.[2]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.[3]	May cause respiratory irritation.[2]

Recommended Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[6]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-hydrazinyl-3-nitropyridine is a chemical compound with significant potential as a building block in the synthesis of novel heterocyclic compounds for drug discovery. While detailed experimental data on the compound itself is limited, its structural features suggest that it can be a valuable tool for medicinal chemists. Further research is needed to fully characterize its properties, develop optimized synthetic protocols, and explore its biological activities. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. novasynorganics.com [novasynorganics.com]
- 2. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-BROMO-2-HYDRAZINYL-5-NITROPYRIDINE | CAS 15862-38-1 [matrix-fine-chemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-hydrazinyl-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105265#what-is-5-bromo-2-hydrazinyl-3-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com